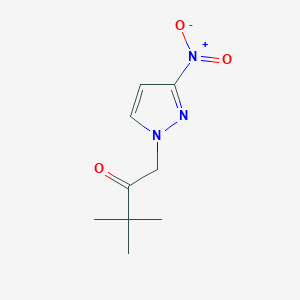
1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one, also known as 4-chloro-3-nitro-1-pyrazole, is an organic compound with a wide range of applications in research and industry. It is a versatile molecule, with a variety of synthetic pathways and a number of potential applications in laboratory experiments. This article will discuss the synthesis method and properties of 4-chloro-3-nitro-1-pyrazole, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
4-Chloro-3-nitro-1-pyrazole has a variety of scientific applications. It is used as a reagent in the synthesis of heterocyclic compounds, and as a starting material for the synthesis of other organic compounds. It is also used as a catalyst in the synthesis of polymers, and as a reactant in the synthesis of pharmaceuticals. In addition, 1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-oneitro-1-pyrazole is used in the synthesis of dyes, in the analysis of proteins, and in the synthesis of fluorescent probes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-oneitro-1-pyrazole is not well understood. However, it is believed to act as an electron-donating group, which can interact with the electron-rich sites of other molecules. This interaction can lead to the formation of new bonds, or the disruption of existing bonds, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-oneitro-1-pyrazole are not well understood. However, it is believed to have antioxidant properties, which may be beneficial in the treatment of certain diseases. In addition, 1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-oneitro-1-pyrazole has been shown to have anti-inflammatory and anti-cancer properties in animal studies.
Advantages and Limitations for Lab Experiments
4-Chloro-3-nitro-1-pyrazole has a number of advantages for use in laboratory experiments. It is relatively inexpensive, and can be synthesized from readily available starting materials. In addition, it is a highly versatile molecule, and can be used in a variety of synthetic pathways. However, the reactivity of 1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-oneitro-1-pyrazole can make it difficult to control in some experiments, and it can be hazardous if not handled properly.
Future Directions
There are a number of potential future directions for research involving 1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-oneitro-1-pyrazole. These include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, dyes, and other compounds. In addition, further research into the mechanism of action of 1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-oneitro-1-pyrazole could lead to the development of new synthetic pathways and methods. Finally, further research into the safety and toxicity of 1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-oneitro-1-pyrazole could lead to new guidelines for its use in laboratory experiments.
Synthesis Methods
4-Chloro-3-nitro-1-pyrazole can be synthesized through a variety of methods. The most commonly used method is the nitration of 4-chlorophenyl-1-pyrazole with a mixture of nitric and sulfuric acid. This reaction is highly exothermic and must be conducted under carefully controlled conditions. An alternative method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate in an ethanol solution. This reaction produces 4-chlorobenzaldehyde hydrazone, which can then be nitrated to produce the desired compound.
properties
IUPAC Name |
1-(4-chlorophenyl)-2-(3-nitropyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3/c12-9-3-1-8(2-4-9)10(16)7-14-6-5-11(13-14)15(17)18/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXXIUZDIOPTIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=CC(=N2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile](/img/structure/B6331868.png)

![4-Methoxy-3-[(1-methylethoxy)methyl]-benzoic acid, 99%](/img/structure/B6331883.png)


![7-(4-Methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B6331908.png)

